An In-depth Technical Guide to 6-Bromo-3-fluoropyridin-2-amine
An In-depth Technical Guide to 6-Bromo-3-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-fluoropyridin-2-amine is a halogenated aminopyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on the pyridine core, provides multiple reactive sites for structural elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics.
Part 1: Core Chemical and Physical Properties
Chemical Identity
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Molecular Weight: 191.00 g/mol [2]
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IUPAC Name: 6-bromo-3-fluoropyridin-2-amine[1]
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Synonyms: 2-Amino-6-bromo-3-fluoropyridine
Physicochemical Properties
Detailed experimental data for the physical properties of 6-Bromo-3-fluoropyridin-2-amine are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be anticipated:
| Property | Value | Source/Justification |
| Appearance | Likely a solid at room temperature. | Based on typical properties of similar small molecule heterocyclic amines. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. | General solubility characteristics of functionalized pyridines. |
Part 2: Synthesis and Characterization
Representative Synthetic Approach
A potential synthetic pathway could start from a commercially available aminofluoropyridine, followed by a regioselective bromination step. The directing effects of the amino and fluoro groups would be crucial in achieving the desired isomer.
Disclaimer: The following is a generalized, hypothetical synthetic protocol. Actual reaction conditions would require optimization.
Step 1: Synthesis of a Precursor (Illustrative)
The synthesis could potentially start from 3-fluoro-2-aminopyridine.
Step 2: Regioselective Bromination
The bromination of the precursor would be a critical step to install the bromine atom at the 6-position.
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Reagents: N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich aromatic systems.
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Solvent: A non-polar solvent such as dichloromethane (DCM) or chloroform is typically used.
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Catalyst: The reaction may or may not require a catalyst, depending on the reactivity of the substrate.
Workflow for Synthesis
Caption: Hypothetical workflow for the synthesis of 6-Bromo-3-fluoropyridin-2-amine.
Purification and Characterization
Following the reaction, purification would likely be achieved through standard techniques such as column chromatography on silica gel. Characterization of the final product would be essential to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure and substitution pattern of the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would provide definitive evidence for the regiochemistry. While specific NMR data for this compound is not publicly available, related structures show characteristic signals for the pyridine ring protons.[4][5][6][7]
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the primary amine and the C-Br and C-F bonds.
Part 3: Reactivity and Applications in Drug Discovery
The trifunctional nature of 6-Bromo-3-fluoropyridin-2-amine makes it a highly valuable scaffold for generating diverse molecular libraries for drug discovery.
Key Reactive Sites and Their Significance
Caption: Key reactive sites on 6-Bromo-3-fluoropyridin-2-amine for further chemical modification.
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The C6-Bromine Atom: The bromine at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkyne groups.
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The 2-Amino Group: The primary amino group can be readily acylated, alkylated, or used in further coupling reactions to build more complex structures.
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The Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can be protonated to form salts or can coordinate with metal centers, which can influence the molecule's solubility and biological activity.
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The 3-Fluoro Group: The fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity. It can also play a crucial role in enhancing binding affinity to biological targets and improving metabolic stability.
Application in Kinase Inhibitor Development
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Many approved kinase inhibitors feature this core, as the amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
The presence of the bromine atom on 6-Bromo-3-fluoropyridin-2-amine allows for its use as a key intermediate in the synthesis of kinase inhibitors through cross-coupling reactions.[8][9][10][11][12][13] For example, a Suzuki coupling reaction could be employed to introduce a larger aromatic or heteroaromatic moiety, which could occupy other pockets within the kinase active site, thereby increasing potency and selectivity.
Representative Experimental Protocols
While specific protocols for 6-Bromo-3-fluoropyridin-2-amine are not available, the following are representative procedures for Suzuki and Buchwald-Hartwig reactions on similar bromo-aminopyridine substrates.
A. Suzuki-Miyaura Coupling Protocol (Illustrative)
This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridine with a boronic acid.[12][14][15][16]
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-Bromo-3-fluoropyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
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Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination Protocol (Illustrative)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with a bromopyridine.[17][18][19][20][21]
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
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Reagent Addition: Add 6-Bromo-3-fluoropyridin-2-amine (1.0 eq) and the desired primary or secondary amine (1.2 eq).
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Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.
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Reaction: Heat the mixture with vigorous stirring, typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Part 4: Safety and Handling
Specific safety data for 6-Bromo-3-fluoropyridin-2-amine is limited. However, based on the known hazards of similar halogenated aminopyridines, the following precautions should be taken:
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Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[19]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-3-fluoropyridin-2-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the facile synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound is not yet widely available, its structural features and the well-established reactivity of related compounds underscore its significant potential for the synthesis of novel therapeutic agents. As research in this area progresses, 6-Bromo-3-fluoropyridin-2-amine is poised to become an increasingly important tool for medicinal chemists.
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